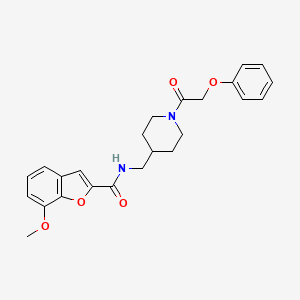
3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that appears to be related to quinazoline-2,4-dione derivatives. These derivatives have been studied for their potential biological activities, including their interactions with various receptors and their antitumoral properties.
Synthesis Analysis
The synthesis of quinazoline-2,4-dione derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives using 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles in the presence of L-proline as a catalyst . Similarly, the synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives was accomplished using a three-component coupling of aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds synthesized with structures akin to 3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione have been reported to exhibit promising antimicrobial activities. Synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated significant antibacterial and antifungal activities in vitro against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Vidule, 2011).
Hypotensive Agents
Research into the synthesis of 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline diones highlighted their potential as hypotensive agents. These compounds showed significant activity in relaxing blood vessels, with one compound being approximately 23 times more potent than papaverine, albeit less potent than cinnarizine (Eguchi et al., 1991).
Cytotoxic Evaluation
A study focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. These derivatives were tested against MCF-7 and HeLa cell lines, with some compounds displaying high cytotoxic activity, suggesting their utility in cancer treatment (Poorirani et al., 2018).
Synthesis Techniques
Innovative synthesis techniques have been developed for creating quinazoline-2,4(1H,3H)-diones, such as a carbon dioxide mediated novel synthesis in water, showcasing an efficient and environmentally friendly method to obtain these compounds with high yield and selectivity (Rasal & Yadav, 2016).
Alzheimer's Disease Treatment
Novel derivatives based on 6-methyluracil and condensed uracil, including structures similar to this compound, have shown potential in treating memory impairment in a transgenic model of Alzheimer's disease. These compounds were effective in decreasing β-amyloid plaques, highlighting their therapeutic potential (Semenov et al., 2022).
Eigenschaften
IUPAC Name |
3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-20-16-6-2-3-7-17(16)23-22(28)25(20)15-9-11-24(12-10-15)21(27)19-13-14-5-1-4-8-18(14)29-19/h1-8,13,15H,9-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUWPKUHWOCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

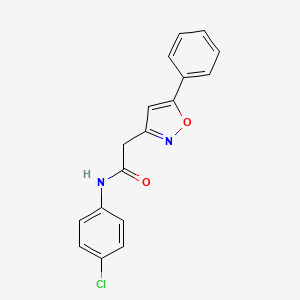

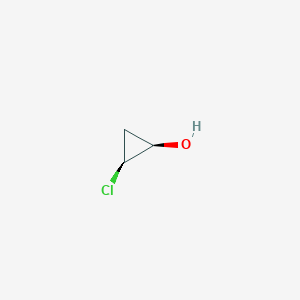
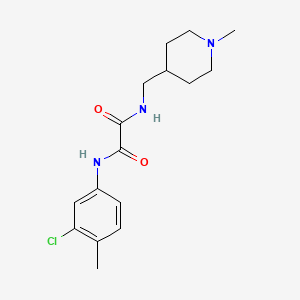
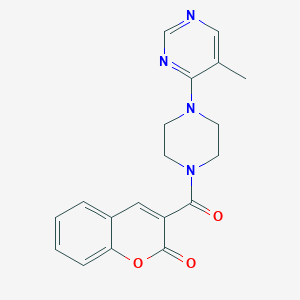
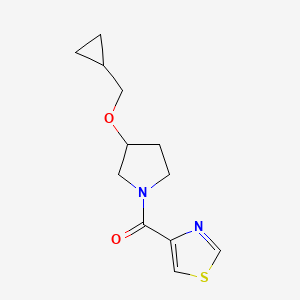
![1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2557473.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2557480.png)

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2557483.png)
